molecular formula C11H15NO B1315947 2,2-Dimethyl-chroman-4-ylamine CAS No. 220634-41-3

2,2-Dimethyl-chroman-4-ylamine

Katalognummer: B1315947
CAS-Nummer: 220634-41-3
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: YSTIIIRGSQEQNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-chroman-4-ylamine is an organic compound with the chemical formula C13H17NO. It is a colorless to pale yellow liquid with a benzene hydrocarbon aroma . This compound is known for its unique structure, which includes a chroman ring system substituted with a dimethyl group and an amine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common preparation method for 2,2-Dimethyl-chroman-4-ylamine involves the hydrogenation reaction of the benzene ring. The specific steps are as follows :

  • In a reaction vessel, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and an amination reagent (such as ammonia or methylamine) are added.
  • The mixture is subjected to hydrogenation under high pressure and temperature, typically using a palladium or platinum catalyst.
  • The reaction proceeds to form this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-chroman-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or quinones.

    Reduction: Reduction reactions can convert the chroman ring to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Chromanones or quinones.

    Reduction: Saturated chroman derivatives.

    Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Lead Compound Development

2,2-Dimethyl-chroman-4-ylamine serves as a lead compound in the development of new therapeutic agents. Its structural properties allow for modifications aimed at enhancing efficacy against specific biological targets. Research has indicated its potential applications in treating various conditions:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can significantly reduce inflammatory markers in animal models of acute inflammation.
  • Neurotransmitter Modulation : Due to its structural similarity to other chroman derivatives, it may influence neurotransmitter systems involved in pain perception and inflammation reduction.

The compound exhibits several biological activities critical for its application in pharmacology:

  • Analgesic Properties : Its interaction with neurotransmitter receptors suggests potential use in pain relief therapies.
  • Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, indicating that this compound may also possess similar capabilities.

Case Studies

Several studies document the applications of this compound:

  • Anti-inflammatory Research : A study conducted on animal models demonstrated that treatment with this compound resulted in a marked reduction in symptoms associated with inflammation compared to control groups.
  • Neuropharmacology Studies : Research focusing on neurotransmitter interactions highlighted that derivatives of chroman compounds could modulate pain pathways effectively.
  • Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond medicinal chemistry.

Wirkmechanismus

The mechanism by which 2,2-Dimethyl-chroman-4-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the fungal cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethyl-chroman-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 4-position allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

2,2-Dimethyl-chroman-4-ylamine, a derivative of chromanone, has garnered attention in recent research due to its diverse biological activities. This compound, with the chemical formula C13H17NO, is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects. This article outlines the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit key enzymes such as:

  • Superoxide Dismutase : Modulates oxidative stress responses.
  • Catalase : Influences cellular redox state.
  • Pteridine Reductase-1 : Implicated in antiparasitic activity.

These interactions suggest that the compound can affect pathways related to inflammation, neurotransmission, and cancer cell proliferation.

Cellular Effects

At the cellular level, this compound exhibits various effects:

  • Neuroprotection : Enhances the expression of neuroprotective genes in neuronal cells.
  • Apoptosis Induction : In cancer cells, it activates pro-apoptotic signaling pathways, leading to cell death.
  • Gene Expression Modulation : Alters the expression levels of genes associated with cell survival and apoptosis (e.g., up-regulating P53 and Bax while down-regulating Bcl-2 and CDK4) .

Metabolic Pathways

The compound undergoes metabolism primarily via liver enzymes such as cytochrome P450. This metabolic process generates various metabolites that can further influence cellular activities. For instance, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress within cells.

Dosage Effects

Research indicates that dosage significantly impacts the biological effects of this compound:

  • Low Doses : Protective effects against oxidative stress and inflammation.
  • High Doses : Potential toxic effects including liver damage and neurotoxicity due to disruption of cellular homeostasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineEffectReference
Prostate CancerInduces apoptosis
Colon CancerDown-regulates anti-apoptotic genes
Breast CancerUp-regulates pro-apoptotic genes

These findings highlight the potential for developing therapeutic agents based on this compound for cancer treatment.

In Vivo Studies

Animal model studies have revealed:

  • Protective Effects : At low doses, it reduces oxidative stress markers.
  • Toxicity Risks : At high doses, it leads to significant liver damage and neurotoxicity.

Eigenschaften

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIIIRGSQEQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571719
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220634-41-3
Record name 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2′-hydroxyacetophenone (5.0 mL), acetone (4.7 mL), and pyrrolidine (5.4 mL) in 150 mL of methanol was stirred for 66 hours. The mixture was concentrated and treated with aqueous HCl (pH<1). The acidic layer was extracted twice with ethyl ether, which was dried and concentrated to provide 2,2-dimethylchroman-4-one. The 2,2-dimethylchroman-4-one was dissolved in 300 mL of methanol and treated with ammonium acetate (65 g) and sodium cyanoborohydride (2.5 g) for 24 hours. The resulting mixture was concentrated to 100 mL and diluted with 300 mL water. Concentrated HCl was carefully added until the pH was less than 1 and the acidic mixture was extracted with ethyl ether. The acidic phase was made basic with KOH and then extracted twice with ethyl ether. The basic extracts were dried and concentrated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-chroman-4-ylamine
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-chroman-4-ylamine
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-chroman-4-ylamine
Reactant of Route 4
2,2-Dimethyl-chroman-4-ylamine
Reactant of Route 5
2,2-Dimethyl-chroman-4-ylamine
Reactant of Route 6
2,2-Dimethyl-chroman-4-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.